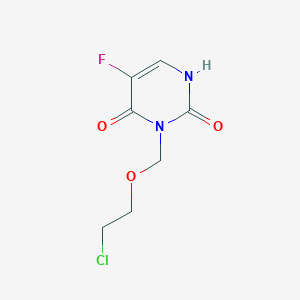
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the pyrimidinedione family This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chloroethoxy methyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione typically involves the reaction of 2,4(1H,3H)-pyrimidinedione with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the 2-chloroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
化学反応の分析
Types of Reactions
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidinedione ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Fluorination: Diethylaminosulfur trifluoride (DAST) or similar reagents are used for introducing the fluorine atom.
Major Products
科学的研究の応用
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share similar heterocyclic structures and are known for their diverse biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with significant pharmacological potential.
1,3-Disubstituted Pyrimidine-2,4,6(1H,3H,5H)-trione: Similar in structure but with different substituents, leading to varied chemical and biological properties
Uniqueness
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione stands out due to its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the 2-chloroethoxy group and the fluorine atom enhances its potential for various applications, making it a valuable compound in scientific research.
特性
CAS番号 |
139593-08-1 |
|---|---|
分子式 |
C7H8ClFN2O3 |
分子量 |
222.6 g/mol |
IUPAC名 |
3-(2-chloroethoxymethyl)-5-fluoro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8ClFN2O3/c8-1-2-14-4-11-6(12)5(9)3-10-7(11)13/h3H,1-2,4H2,(H,10,13) |
InChIキー |
CVBOLRYRLOKWSW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
正規SMILES |
C1=C(C(=O)N(C(=O)N1)COCCCl)F |
同義語 |
1-((2-chloroethoxy)methyl)-5-fluorouracil CEM-5-FU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















